The compound H-Aspartic Acid-Arginine-Valine-Tyrosine-Valine-Histidine-Proline-Phenylalanine-OH with the molecular formula and a molecular weight of 1183.32 g/mol, is a peptide known for its role in various biological processes. This particular sequence of amino acids is significant in the context of peptide hormones and signaling molecules, particularly related to cardiovascular functions and metabolic regulation. The compound is often studied for its potential therapeutic applications, including its antihypertensive properties and cardioprotective effects.
This peptide is derived from the angiotensin family, specifically as a fragment of angiotensin I, which is produced from angiotensinogen through the action of renin. Angiotensin I can be further processed by angiotensin-converting enzyme to yield angiotensin II, a potent vasoconstrictor. The specific sequence of H-Aspartic Acid-Arginine-Valine-Tyrosine-Valine-Histidine-Proline-Phenylalanine-OH is often synthesized for research purposes and therapeutic applications.
This compound falls under the classification of peptides and hormones. It is categorized as an angiotensin peptide, due to its derivation from the angiotensinogen precursor and its involvement in blood pressure regulation.
The synthesis of H-Aspartic Acid-Arginine-Valine-Tyrosine-Valine-Histidine-Proline-Phenylalanine-OH can be achieved through several methods:
In SPPS, protecting groups must be carefully chosen to ensure that they can be selectively removed without affecting other functional groups. For instance, side-chain protecting groups such as tert-butyl or trityl are often used for amino acids like Serine and Threonine, while histidine may remain unprotected during certain steps to facilitate coupling.
The compound participates in various biochemical reactions:
The stability of this peptide under physiological conditions is influenced by factors such as pH, temperature, and the presence of metal ions which may facilitate or inhibit certain reactions.
The mechanism of action for H-Aspartic Acid-Arginine-Valine-Tyrosine-Valine-Histidine-Proline-Phenylalanine-OH primarily involves its interaction with receptors associated with the renin-angiotensin system:
Studies indicate that this peptide exhibits antihypertensive properties by modulating vascular smooth muscle contraction and influencing renal function.
This comprehensive analysis highlights the significance of H-Aspartic Acid-Arginine-Valine-Tyrosine-Valine-Histidine-Proline-Phenylalanine-OH within biochemical research and therapeutic contexts, reflecting its multifaceted roles in health and disease management.
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing the octapeptide H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH (DRVYVHPF), an angiotensin II analogue. The tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) strategies are employed, with Fmoc chemistry preferred due to its avoidance of harsh acid treatments. The process initiates with the C-terminal phenylalanine anchored to Wang resin (substitution degree: 0.55–0.90 mmol/g). Sequential couplings use N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane/dimethylformamide (DCM/DMF, 1:1 v/v) for 1–2 hours per amino acid, monitored via the Kaiser test to confirm completion [2] [5]. Side-chain protecting groups (e.g., Trt for His, tBu for Tyr, Pbf for Arg) prevent undesired reactions. After chain assembly, cleavage from the resin uses trifluoroacetic acid (TFA)/water/scavengers (90:5:5 v/v), yielding the crude peptide. This method achieves >95% purity post-purification, as verified by LC/ESI-MS [5].
Table 1: SPPS Parameters for Angiotensin II Analogues
| Parameter | Specification | Purpose |
|---|---|---|
| Resin | Wang resin (Fmoc-Phe-Wang, 0.55–0.90 mmol/g) | Anchors C-terminus for sequential elongation |
| Coupling Reagents | DIC/HOBt in DCM/DMF (1:1) | Activates amino acids for amide bond formation |
| Deprotection | 20% piperidine/DMF | Removes Fmoc group after each coupling step |
| Side-Chain Protection | Trt (His), tBu (Tyr), Pbf (Arg), OtBu (Asp) | Prevents side reactions during synthesis |
| Cleavage Cocktail | TFA/H₂O/scavengers (90:5:5) | Liberates peptide from resin and removes protecting groups |
Microwave irradiation significantly accelerates SPPS by enhancing deprotection and coupling kinetics. For angiotensin II analogues, microwave-assisted Fmoc removal (20% piperidine/DMF, 50°C, 2 minutes) reduces each deprotection cycle from 20 minutes to <5 minutes. Coupling efficiency improves under microwave conditions (25–50 W, 60–80°C), driven by accelerated diffusion and reduced aggregation of hydrophobic segments (e.g., Val-Tyr-Val). This approach minimizes racemization risks by shortening reaction times and is critical for sequences prone to β-sheet formation. Studies report near-quantitative (>99.5%) coupling yields per cycle for DRVYVHPF, reducing deletion sequences and improving crude purity by 15–20% compared to conventional methods [5] [6].
Post-synthetic modifications enhance the proteolytic stability of angiotensin II analogues without compromising bioactivity:
Table 2: Impact of Stabilization Techniques on Peptide Integrity
| Modification | Half-Life in Plasma (h) | Protease Resistance | Bioactivity Retention |
|---|---|---|---|
| Linear (unmodified) | 0.8 | Low | 100% (baseline) |
| N-Terminal Acetylation | 2.4 | Moderate | 98% |
| Disulfide Cyclization | >6.0 | High | 95% |
| C-Terminal Amidation | 3.1 | Moderate | 97% |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1